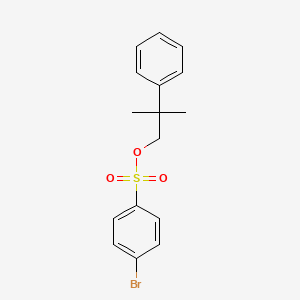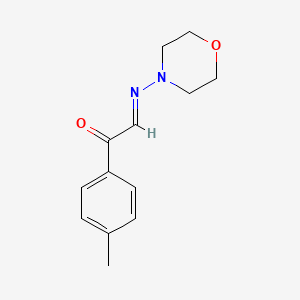
Acetic acid;pentane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;pentane-1,4-diol is a compound that combines the properties of acetic acid and pentane-1,4-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its use in vinegar and as a chemical reagent. Pentane-1,4-diol, also known as 1,4-pentanediol, is a diol with the chemical formula C₅H₁₂O₂, commonly used in the production of polymers and resins. The combination of these two compounds results in a versatile chemical with a range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentane-1,4-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with pentane-1,4-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+HO(CH2)4OH→CH3COO(CH2)4OH+H2O
Industrial Production Methods
Industrial production of this compound often involves the continuous production of 1,4-pentanediol from biomass-based products, such as ethyl levulinate and furfuryl alcohol, using Cu-based catalysts . This method is efficient and sustainable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and periodic acid (HIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or bases like sodium hydroxide (NaOH) are used to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the diol group can yield aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group results in the formation of alcohols.
Substitution: Substitution reactions can produce esters or ethers, depending on the reactants used.
Applications De Recherche Scientifique
Acetic acid;pentane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and resins.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving diols and carboxylic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of acetic acid;pentane-1,4-diol involves its interaction with various molecular targets and pathways. The diol group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The carboxylic acid group can undergo ionization, influencing the compound’s solubility and reactivity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: Similar in structure but with one less carbon atom in the diol chain.
1,5-Pentanediol: Similar in structure but with an additional carbon atom in the diol chain.
Ethylene glycol: A shorter diol with only two carbon atoms.
Uniqueness
Acetic acid;pentane-1,4-diol is unique due to its combination of a carboxylic acid and a diol, providing a versatile chemical structure that can participate in a wide range of reactions. This makes it valuable in various applications, from polymer synthesis to biological research .
Propriétés
Numéro CAS |
32864-71-4 |
|---|---|
Formule moléculaire |
C9H20O6 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
acetic acid;pentane-1,4-diol |
InChI |
InChI=1S/C5H12O2.2C2H4O2/c1-5(7)3-2-4-6;2*1-2(3)4/h5-7H,2-4H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
JCNHBFBRJTUVLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


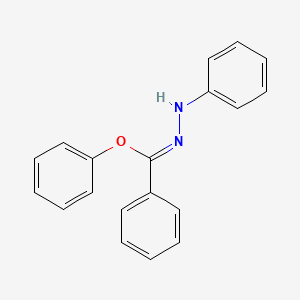

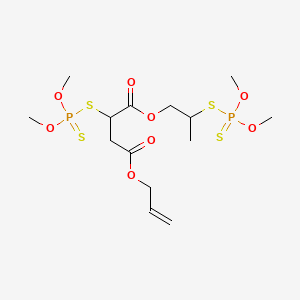

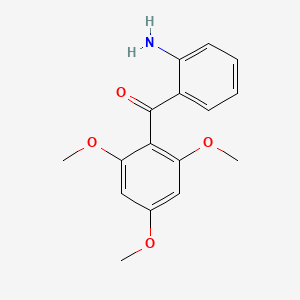

![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)


![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)

